N-Desmethyl glasdegib is a derivative of glasdegib, an inhibitor of the smoothened receptor in the Hedgehog signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation and differentiation. Aberrant activation of this pathway has been implicated in several cancers, particularly acute myeloid leukemia. N-Desmethyl glasdegib is primarily studied for its potential therapeutic applications in oncology, especially in cases resistant to conventional therapies.
N-Desmethyl glasdegib is classified as a small-molecule Hedgehog signaling inhibitor. It is structurally related to glasdegib, which is used in treating newly diagnosed acute myeloid leukemia in patients who are not candidates for standard induction chemotherapy. The compound's chemical structure allows it to interact with specific targets within the Hedgehog pathway, making it a subject of interest in cancer research and drug development.
The synthesis of N-Desmethyl glasdegib typically involves the demethylation of glasdegib. This can be achieved through various methods, including:
In an industrial setting, the synthesis process must be optimized for cost-effectiveness while ensuring high yields and purity. This includes adjusting reaction conditions and utilizing modern synthetic techniques.
N-Desmethyl glasdegib has a molecular formula of and a molecular weight of approximately . The IUPAC name for this compound is 1-[(2R,4R)-2-(1H-benzimidazol-2-yl)piperidin-4-yl]-3-(4-cyanophenyl)urea. The compound features two asymmetric centers, resulting in multiple stereoisomers .
N-Desmethyl glasdegib can participate in various chemical reactions:
N-Desmethyl glasdegib inhibits the Hedgehog signaling pathway by targeting the smoothened receptor. This inhibition prevents the activation of downstream signaling molecules, such as GLI transcription factors, which play critical roles in cell proliferation and survival. By blocking this pathway, N-Desmethyl glasdegib may exert anti-cancer effects by reducing tumor growth and enhancing the efficacy of other treatments .
N-Desmethyl glasdegib is characterized as a white to pale-colored powder that is slightly soluble in water across a range of pH levels but very soluble in dimethyl sulfoxide. Its solubility decreases with increasing pH levels.
The compound exhibits stability under standard laboratory conditions but may undergo various chemical reactions depending on the reagents used. Its unique structural features contribute to its pharmacological activity as a Hedgehog pathway inhibitor .
N-Desmethyl glasdegib has several applications in scientific research:
Glasdegib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. In vitro studies using human hepatocytes and recombinant CYP isoforms demonstrate that CYP3A4/5 is the dominant enzyme responsible for the formation of its major active metabolite, N-desmethyl glasdegib. This biotransformation involves oxidative N-demethylation of the parent compound’s piperidine ring, resulting in a metabolite retaining comparable pharmacological activity against the Hedgehog pathway [1] [6].
Reaction phenotyping experiments confirm that CYP3A4/5 contributes to >80% of glasdegib clearance. Inhibitor studies using ketoconazole (a strong CYP3A4 inhibitor) increase glasdegib AUC by 2.4-fold, while rifampicin (a strong CYP3A4 inducer) decreases exposure by ~70% [1] [9]. Minor contributions from UGT1A9-mediated glucuronidation are observed but are clinically insignificant.
Table 1: Metabolic Routes of Glasdegib Biotransformation
Enzyme System | Primary Reaction | Contribution to Clearance |
---|---|---|
CYP3A4/5 | N-demethylation | >80% |
UGT1A9 | Glucuronidation | <10% |
Other CYPs | Oxidation | Negligible |
The kinetics of N-desmethyl glasdegib formation follow Michaelis-Menten kinetics with atypical allosteric modulation at higher substrate concentrations. In vitro assays using human liver microsomes reveal a Kₘ (Michaelis constant) of 15.2 µM and Vₘₐₓ of 180 pmol/min/mg protein for the N-demethylation pathway, indicating moderate affinity and high catalytic turnover [1] [9]. The intrinsic clearance (CLᵢₙₜ = Vₘₐₓ/Kₘ) is calculated at 11.8 µL/min/mg, confirming CYP3A4’s high efficiency in metabolite generation.
Substrate specificity studies show:
Table 2: Kinetic Parameters for N-Desmethyl Glasdegib Formation
Parameter | Value | Conditions |
---|---|---|
Kₘ | 15.2 µM | Human liver microsomes |
Vₘₐₓ | 180 pmol/min/mg | Human liver microsomes |
CLᵢₙₜ | 11.8 µL/min/mg | Human liver microsomes |
IC₅₀ (ketoconazole) | 0.12 µM | CYP3A4 inhibition assay |
Significant interspecies differences exist in glasdegib metabolism, impacting translational predictions:
Population pharmacokinetic analyses of 269 patients confirm that baseline hepatic function does not significantly alter N-desmethyl glasdegib clearance (p > 0.05), supporting enzyme robustness across metabolic conditions [9].
Table 3: Cross-Species Comparison of N-Desmethyl Glasdegib Exposure
Species/Model | Relative Formation Rate | Unbound Fraction Ratio (Metabolite/Parent) |
---|---|---|
Human (healthy) | 1.0x (reference) | 1.05 |
Human (Child-Pugh C) | 0.75x | 1.12 |
Rat | 3.1x | 1.41 |
Dog | 0.6x | 0.92 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0